molecular formula C15H7F7KNO3 B3058761 Salfaprodil CAS No. 916214-57-8

Salfaprodil

Katalognummer B3058761
CAS-Nummer: 916214-57-8
Molekulargewicht: 421.31 g/mol
InChI-Schlüssel: KLOANMLPWLPVSW-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Salfaprodil, also known as Nelonemdaz potassium, is an NR2B-selective and uncompetitive antagonist of N-methyl-D-aspartate (NMDA). It also acts as a free radical scavenger. Salfaprodil has been shown to provide excellent neuroprotection against NMDA- and free radical-induced cell death .


Molecular Structure Analysis

The molecular formula of Salfaprodil is C15H7F7KNO3 . It has a molecular weight of 421.31 .


Chemical Reactions Analysis

Salfaprodil has been shown to interact with NMDA receptors in a concentration-dependent manner. It inhibits the electrophysiologic response of cultured cortical neurons to NMDA . It also effectively scavenges superoxide radicals, nitric oxide, and hydroxyl radicals .


Physical And Chemical Properties Analysis

Salfaprodil is a solid substance with a high degree of purity (99.86%). It is soluble in DMSO at 200 mg/mL when ultrasonically treated .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Health

Salvianolic Acid B (SalB) has been demonstrated to alleviate heart failure by inactivating the ERK1/2/GATA4 signaling pathway after pressure overload in mice. In a study by Yu et al. (2016), SalB significantly inhibited the phosphorylation of ERK1/2, subsequently reducing protein expression of GATA4 and plasma BNP, thus mitigating heart failure in a mouse model of transverse aortic constriction-induced heart failure (Yu et al., 2016).

Neuroprotection

A study by Fan et al. (2018) on the neuroprotective effects of SalB against ischemia/reperfusion-induced cerebral injury showed that SalB significantly reduced cerebral infarct size, improved neurobehavioral functions, and decreased the production of reactive oxygen species. The research also indicated a reduction in the expression of inflammatory markers and apoptosis-related proteins, suggesting SalB's potential as a candidate for clinical therapy against cerebral injuries (Fan et al., 2018).

Hepatic Health

Tao et al. (2013) investigated the effects of SalB on liver fibrosis, finding that it inhibited transforming growth factor (TGF)-β1-stimulated hepatic stellate cells activation and collagen type I expression. Their study demonstrated that SalB could prevent hepatic stellate cells activation through the TGF-β signaling pathway, thus inhibiting liver fibrosis (Tao et al., 2013).

Neural Stem Cells

Research by Zhang et al. (2012) explored the effects of SalB on bone marrow-derived neural stem cells (BM-NSCs), finding that it promoted their proliferation and enhanced their survival and neural differentiation. This suggests that SalB could improve the therapeutic efficiency of BM-NSCs in treating central nervous system diseases (Zhang et al., 2012).

Cardiovascular Protection Mechanisms

A study by Ho and Hong (2011) reviewed various intracellular signaling pathways regulated by salvianolic acids, particularly in cardiovascular cells. They highlighted that salvianolic acids, including SalB, offer cardiovascular protection not only as reactive oxygen species scavengers but also through the reduction of leukocyte-endothelial adherence and inhibition of inflammation (Ho & Hong, 2011).

Anti-inflammatory Activity in Microglia

Wang et al. (2010) found that Salvianolic acid B exerts an anti-inflammatory effect in microglia, contributing to its neuroprotective effect. The study demonstrated that Sal B significantly reduced the production of inflammatory markers in rat primary microglia treated with lipopolysaccharide, thereby suggesting its utility in preventing microglia-mediated neuroinflammation (Wang et al., 2010).

Hepatocyte Apoptosis

Yan et al. (2010) investigated the effects of Sal B on hepatocyte apoptosis, finding that it attenuates apoptosis by regulating mediators in death receptor and mitochondrial pathways. The study suggests that Sal B inhibits apoptosis induced by tumor necrosis factor α receptor type 1 and balances Bcl-2 family members' expression, thereby offering a protective effect against hepatic injury (Yan et al., 2010).

Wirkmechanismus

Salfaprodil acts as an NR2B-selective and uncompetitive antagonist of NMDA. It is also a free radical scavenger. It provides neuroprotection against NMDA- and free radical-induced cell death .

Eigenschaften

IUPAC Name

potassium;2-hydroxy-5-[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F7NO3.K/c16-10-7(11(17)13(19)9(12(10)18)15(20,21)22)4-23-5-1-2-8(24)6(3-5)14(25)26;/h1-3,23-24H,4H2,(H,25,26);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOANMLPWLPVSW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)C(=O)[O-])O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F7KNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salfaprodil

CAS RN

916214-57-8
Record name Nelonemdaz potassium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916214578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NELONEMDAZ POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88K8GIF4C1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)benzoic acid (10 g, 0.261 mole), as prepared in Example 3, was added to anhydrous ethanol (500 ml) and then the temperature was allowed to rise to 50° C. for complete dissolution. The resulting solution was cooled to 10° C. The pH of the solution was adjusted to 6.8-7.0 using a separately prepared solution of 85%-potassium hydroxide (17.22 g, 0.261 mole) and anhydrous ethanol (30 ml). The reaction mixture was stirred for 2 hours at room temperature and then the precipitated crystals were filtered and dried to give 100.8 g (0.239 mole, 91.7% yield) of potassium 2-hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)benzoate as the desired compound.
Quantity
17.22 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salfaprodil
Reactant of Route 2
Reactant of Route 2
Salfaprodil
Reactant of Route 3
Reactant of Route 3
Salfaprodil
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Salfaprodil
Reactant of Route 5
Reactant of Route 5
Salfaprodil
Reactant of Route 6
Reactant of Route 6
Salfaprodil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.